4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that features a unique structure combining a benzofuran moiety with a cyclopenta[g]chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-methylbenzofuran, followed by cyclization reactions to form the chromenone core. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Uniqueness
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy in therapeutic applications.
Properties
Molecular Formula |
C21H15BrO3 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
InChI |
InChI=1S/C21H15BrO3/c1-11-15-9-14(22)5-6-18(15)25-21(11)17-10-20(23)24-19-8-13-4-2-3-12(13)7-16(17)19/h5-10H,2-4H2,1H3 |
InChI Key |
QTWWNFVBBWBSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C3=CC(=O)OC4=C3C=C5CCCC5=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.